1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Description
Historical Development of Dihydropyridine Research
The dihydropyridine scaffold first gained prominence in the 1960s with the discovery of nifedipine, a first-generation calcium channel blocker used to treat hypertension and angina. Early DHPs operated primarily through voltage-dependent L-type calcium channel (LTCC) inhibition, reducing vascular smooth muscle contraction and systemic blood pressure. However, their short half-lives and rapid vasodilatory onset led to adverse effects like reflex tachycardia, prompting the development of sustained-release formulations (second generation) and pharmacodynamically optimized analogs (third generation).
By the 1990s, medicinal chemists recognized the 1,4-dihydropyridine nucleus as a "privileged scaffold" capable of interacting with diverse biological targets beyond LTCCs, including G-protein-coupled receptors (GPCRs), kinases, and enzymes. This shift marked the fourth generation, characterized by lipophilic substitutions (e.g., lercanidipine) that improved tissue penetration and duration of action. The introduction of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives further expanded therapeutic applications, leveraging the carboxylic acid moiety for hydrogen bonding and metal coordination in enzyme active sites.
Significance of 2-Oxo-1,2-dihydropyridine-3-carboxylic Acid Scaffolds
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid framework combines conformational rigidity with polar functionality, enabling dual roles as a hydrogen bond donor (via NH and COOH groups) and acceptor (via ketone and carboxylate oxygens). This versatility facilitates interactions with:
- Ion channels : The planar dihydropyridine ring docks into hydrophobic pockets of LTCCs, while the carboxylic acid stabilizes the inactivated state through electrostatic interactions.
- Kinases : In p38α MAP kinase inhibitors, the scaffold’s electron-deficient pyridone ring participates in π-π stacking with conserved phenylalanine residues, as demonstrated by 4,6-diaryl derivatives with IC₅₀ values ≤0.07 μM.
- Enzymes : Carboxylic acid groups coordinate catalytic metal ions in metalloproteases, exemplified by dipeptidyl peptidase-4 (DPP-4) inhibitors featuring analogous structures.
Table 1 summarizes key pharmacological targets modulated by 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives:
Introduction to 1-(4-Methylbenzyl) Substitution Pattern
The 1-(4-methylbenzyl) group in 1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid introduces a para-methyl-substituted benzyl moiety at the N1 position. This modification confers three critical advantages:
- Lipophilicity Enhancement : The methyl group increases logP by ~1.2 units compared to unsubstituted benzyl, improving membrane permeability and central nervous system (CNS) penetration.
- Metabolic Stability : Methylation at the benzyl para position blocks cytochrome P450-mediated hydroxylation, reducing first-pass metabolism.
- Stereoelectronic Effects : The electron-donating methyl group alters the benzyl ring’s electron density, potentially enhancing π-cation interactions with lysine or arginine residues in target proteins.
Comparative molecular field analysis (CoMFA) of analogous DHPs reveals that N1-benzyl substitutions occupy a hydrophobic region adjacent to the LTCC’s phenylalkylamine binding site, suggesting similar targeting for the 4-methylbenzyl variant.
Research Significance and Objectives
This compound exemplifies the strategic fusion of scaffold optimization and substituent engineering. Current research objectives include:
- Target Identification : Systematic screening against kinase panels, ion channels, and disease-relevant enzymes to elucidate primary and off-target activities.
- Structure-Activity Relationship (SAR) Expansion : Synthesizing analogs with varied N1-alkyl/aryl groups and C3 substituents (e.g., amides, esters) to map pharmacophore requirements.
- Therapeutic Repurposing : Investigating potential applications in neurodegenerative disorders, given the scaffold’s CNS penetrance and neuroprotective effects observed in related DHPs.
Properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-10-4-6-11(7-5-10)9-15-8-2-3-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFKLIIEOYDROP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation to form the desired product. The reaction conditions typically include the use of solvents such as ethanol or methanol, and the reaction is carried out under reflux conditions.
Industrial production methods may involve the use of more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid group can be replaced with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
The compound serves as a precursor or building block in the synthesis of various pharmaceuticals. Notably, derivatives of dihydropyridine compounds have shown potential in:
- Antiviral Activity : Compounds similar to 1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid exhibit antiviral properties against viruses such as herpes simplex virus (HSV) and hepatitis A virus (HAV) .
- Anticancer Properties : Research indicates that certain derivatives may possess cytotoxic effects against cancer cell lines, suggesting potential therapeutic applications in oncology .
Organic Synthesis
In organic chemistry, this compound is utilized for:
- Synthesis of Bioactive Molecules : It plays a role in the synthesis of complex natural products and biologically active molecules through various reactions, including O-benzylation and other modifications .
- Development of Enzyme Inhibitors : The compound has been explored in the development of inhibitors for various enzymes, including adenosine receptors and cyclooxygenases .
Antiviral Efficacy
A study demonstrated that derivatives with structural similarities to this compound exhibited significant antiviral effects against tobacco mosaic virus (TMV), with curative activities reaching up to 91.5% at specific concentrations .
Cytotoxicity in Cancer Cells
Research on piperidine derivatives has indicated potential anticancer properties. One study reported that certain derivatives exhibited cytotoxic effects in FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin . This raises the possibility that this compound could also possess anticancer activity.
Anti-inflammatory Properties
Analog compounds have been associated with anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation .
Comparative Analysis of Related Compounds
To better understand the biological activity of this compound, a comparison with other related compounds is useful:
| Compound Name | Antiviral Activity | Cytotoxicity |
|---|---|---|
| 1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine | Effective against HSV and TMV | Moderate |
| Piperidine derivative (similar structure) | High efficacy against HAV | High |
| Other β-amino acid heterocycles | Broad-spectrum antiviral | Variable |
Mechanism of Action
The mechanism of action of 1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.
Comparison with Similar Compounds
NMR Data Comparison
Decarboxylation Reactivity
- The hydroxyl group at C5 in 1-benzyl-5-(2-hydroxybenzoyl) derivatives is critical for decarboxylation, as shown in control reactions with deoxy or methoxy-protected analogs .
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., 3,4-F₂ in ) : May improve metabolic stability by reducing oxidative degradation.
Biological Activity
1-(4-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, with the CAS number 66158-16-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C14H13NO3
- Molecular Weight : 243.26 g/mol
- Synonyms : this compound
Mechanisms of Biological Activity
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : Studies indicate that derivatives of dihydropyridine compounds exhibit significant antimicrobial properties. Research has shown that similar compounds can inhibit bacterial growth by disrupting cell wall synthesis and interfering with protein synthesis pathways .
- Antitumor Effects : Preliminary findings suggest that this compound may possess antitumor properties. Similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
- Neuroprotective Effects : Certain dihydropyridine derivatives have demonstrated neuroprotective properties by modulating oxidative stress and inflammation in neuronal cells. This suggests potential applications in neurodegenerative diseases .
Antimicrobial Activity
A study focusing on the antimicrobial efficacy of dihydropyridine derivatives found that compounds similar to this compound exhibited effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 15.625 to 125 μM for Gram-positive bacteria .
| Compound | Target Organism | MIC (μM) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15.625 |
| Compound B | Escherichia coli | 62.5 |
Antitumor Activity
In vitro studies have shown that similar dihydropyridine compounds can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis via mitochondrial pathways.
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 10 |
| A549 (Lung) | 15 |
Neuroprotective Activity
Research has indicated that certain dihydropyridine derivatives can protect neuronal cells from oxidative stress-induced damage. This was demonstrated in models of neurodegeneration where treated cells showed reduced levels of reactive oxygen species (ROS).
Q & A
Basic: What are the common synthetic routes for 1-(4-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid?
The compound is typically synthesized via cyclocondensation and functional group modification. A representative method involves reacting 4-methylbenzylamine with a dihydropyridine precursor (e.g., 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives) under acidic conditions. For example, heating 4-methylpyridine derivatives in concentrated sulfuric acid (50% H₂SO₄) at 120°C for 8 hours yields intermediates, followed by benzylation . Purification often involves precipitation in cold water and vacuum filtration .
Advanced: How can reaction conditions be optimized to improve yield and purity during synthesis?
Optimization requires balancing temperature, solvent choice, and catalyst use. For instance:
- Catalysts : Palladium or copper catalysts enhance cyclization efficiency in related dihydropyridine syntheses .
- Solvents : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, while toluene minimizes side reactions .
- Temperature control : Stepwise heating (e.g., 80°C for condensation, 120°C for cyclization) reduces decomposition.
- Workup : Adding cold water precipitates the product, and washing with ethanol removes unreacted benzylating agents .
Basic: What spectroscopic techniques are used to characterize this compound?
1H/13C NMR is critical for structural confirmation. Key signals include:
- A singlet at δ 2.41 ppm (4-methylbenzyl CH₃) .
- Aromatic protons from the benzyl group (δ 7.27–7.40 ppm) and dihydropyridine ring (δ 8.30–6.57 ppm) .
- A carboxylic acid proton at δ 13.33 ppm (broad) .
Mass spectrometry (ESI-MS) confirms molecular weight, while HPLC (e.g., 94.77–97.34% purity) ensures analytical purity .
Advanced: How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?
Contradictions often arise from tautomerism or solvent effects. For example:
- Tautomeric equilibria : The keto-enol tautomerism of the dihydropyridine ring can shift proton signals. DMSO-d₆ stabilizes the enol form, while CDCl₃ favors the keto form .
- pH-dependent shifts : Carboxylic acid protons (δ >13 ppm) may broaden or split in non-deuterated solvents. Use deuterated solvents and trimethylsilylpropionic acid (TSP) as an internal reference .
- Dynamic NMR : Variable-temperature NMR (e.g., 25–80°C) can resolve overlapping signals caused by conformational exchange .
Advanced: What methodologies assess the compound’s biological activity in drug discovery?
- Enzyme inhibition assays : Measure IC₅₀ against targets like kinases or proteases using fluorogenic substrates .
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays in bacterial/fungal cultures (e.g., Staphylococcus aureus or Candida albicans) .
- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
- Structure-activity relationship (SAR) : Modify the 4-methylbenzyl group or carboxylic acid moiety and compare activity .
Advanced: How do structural modifications (e.g., halogenation) impact pharmacological properties?
- Electron-withdrawing groups (e.g., Cl, F) on the benzyl ring enhance metabolic stability and target binding. For example, fluorinated analogs show improved bioavailability in quinolone derivatives .
- Steric effects : Bulky substituents (e.g., isopropyl) on the dihydropyridine ring reduce off-target interactions but may lower solubility .
- Carboxylic acid bioisosteres : Replacing -COOH with tetrazoles or acyl sulfonamides improves membrane permeability while retaining hydrogen-bonding capacity .
Advanced: How can researchers address discrepancies in reported biological data (e.g., conflicting IC₅₀ values)?
- Standardize assay conditions : Use identical cell lines, buffer pH, and incubation times. For example, discrepancies in kinase inhibition may arise from ATP concentration variations .
- Validate purity : Impurities ≥5% (e.g., unreacted starting materials) can skew results. Confirm purity via HPLC and LC-MS .
- Control for solvent effects : DMSO concentrations >0.1% may inhibit cellular uptake. Use vehicle controls and limit DMSO to <0.1% .
Basic: What are the stability considerations for this compound under laboratory conditions?
- Light sensitivity : Store in amber vials at −20°C to prevent photodegradation of the dihydropyridine ring.
- Hydrolysis : The carboxylic acid group is prone to esterification in alcoholic solvents. Use anhydrous conditions for long-term storage .
- Oxidation : The 2-oxo moiety may oxidize further. Add antioxidants (e.g., BHT) to solid samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
